3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole

Catalog No.
S718126
CAS No.
65679-71-2
M.F
C15H11Cl2NO
M. Wt
292.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole

CAS Number

65679-71-2

Product Name

3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole

IUPAC Name

3,6-dichloro-9-(oxiran-2-ylmethyl)carbazole

Molecular Formula

C15H11Cl2NO

Molecular Weight

292.2 g/mol

InChI

InChI=1S/C15H11Cl2NO/c16-9-1-3-14-12(5-9)13-6-10(17)2-4-15(13)18(14)7-11-8-19-11/h1-6,11H,7-8H2

InChI Key

WQKPSQDZHVQBOF-UHFFFAOYSA-N

SMILES

C1C(O1)CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl

Canonical SMILES

C1C(O1)CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl

Potential in Photodynamic Therapy:

Research suggests that 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole (3,6-Cl2-CMO) exhibits promising potential as a photosensitizer in photodynamic therapy (PDT) []. PDT is a treatment modality that utilizes light to activate a photosensitizer molecule, which in turn generates reactive oxygen species (ROS) that can damage targeted cells []. Studies have shown that 3,6-Cl2-CMO possesses good photocytotoxicity, meaning it exhibits light-induced cytotoxicity (cell death) towards cancer cells [].

Investigation in Antimicrobial Activity:

3,6-Cl2-CMO has also been investigated for its potential antimicrobial activity. Studies have demonstrated that the compound exhibits moderate antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. However, further research is needed to determine the effectiveness and mechanism of action of 3,6-Cl2-CMO against different microbial species.

Potential Applications in Material Science:

Research suggests that 3,6-Cl2-CMO possesses interesting photophysical properties, such as fluorescence emission, that could be useful in material science applications []. The compound has been incorporated into various polymeric materials, and studies have shown that it can enhance the photoluminescence properties of these materials []. This opens up potential applications for 3,6-Cl2-CMO in the development of light-emitting devices and other optoelectronic materials.

3,6-Dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole is a synthetic organic compound that belongs to the carbazole family, characterized by its heterocyclic aromatic structure. The presence of both chlorine atoms and an oxirane (epoxide) group in its molecular framework enhances its chemical reactivity and potential biological activity. The molecular formula for this compound is C₁₅H₁₁Cl₂NO, with a molecular weight of approximately 292.16 g/mol .

Currently, there is no scientific literature available on the mechanism of action of 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole. Given its commercial availability for proteomics research, it is possible that the compound interacts with specific proteins but further investigation is needed [].

The oxirane ring in 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole is particularly reactive, making it susceptible to ring-opening reactions when exposed to various nucleophiles. This property allows for the introduction of different functional groups onto the carbazole scaffold, which can lead to the formation of valuable intermediates in organic synthesis. For instance, reactions with amines can yield amino alcohols. Additionally, the compound can undergo nucleophilic substitution reactions, where the nitrogen atom of the carbazole acts as a nucleophile, facilitating further chemical transformations.

The synthesis of 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole can be achieved through several methods. A common approach involves the reaction of carbazole derivatives with chloromethyl oxirane in the presence of a base such as potassium hydroxide. This reaction typically follows a nucleophilic substitution mechanism where the nitrogen atom in carbazole attacks the chlorinated carbon of chloromethyl oxirane, resulting in the formation of the desired compound.

3,6-Dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole has potential applications in various fields:

  • Organic Synthesis: As a versatile intermediate for synthesizing other complex organic molecules.
  • Material Science: Due to its unique structural properties, it may be utilized in polymer chemistry for creating materials with specific optical or electronic characteristics.
  • Pharmaceutical Development: Given its potential biological activity, it could serve as a lead compound for drug discovery efforts targeting various diseases.

Interaction studies involving 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole focus on its reactivity with nucleophiles and other biological molecules. The oxirane moiety's ability to undergo ring-opening reactions allows for the exploration of its interactions with amino acids and other biomolecules. Such studies are crucial for understanding how this compound might function within biological systems and its potential therapeutic applications.

Several compounds share structural similarities with 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole:

Compound NameStructure FeaturesUnique Aspects
3,6-Dibromo-9-(oxiran-2-ylmethyl)-9H-carbazoleBromine substituentsEnhanced reactivity due to bromine atoms
3-(Oxiran-2-ylmethyl)-9H-carbazoleNo chlorine substituentsSimpler structure; less reactive than dichloro variant
3-Chloro-9-(oxiran-2-ylmethyl)-9H-carbazoleSingle chlorine substituentPotentially lower toxicity compared to dichloro variant

The uniqueness of 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole lies in its dual chlorine substitution at positions 3 and 6 on the carbazole ring, which may confer distinct chemical properties and biological activities compared to other related compounds.

XLogP3

4.2

Dates

Modify: 2023-08-15

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